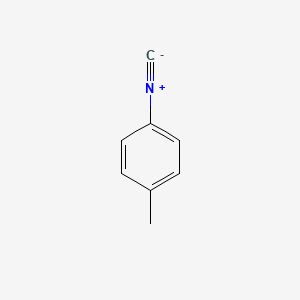
3-Methyl-1,3-pentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a five-carbon chain with a methyl group attached to the third carbon and double bonds between the first and second carbons and between the third and fourth carbons
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-methyl-1,3-dibromopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the palladium-catalyzed coupling of propargyl alcohols with boronic acids, followed by a hydropalladation/dehydropalladation process. This method is advantageous due to its stereoselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 3-methylpentane. This process is carried out at high temperatures in the presence of a suitable catalyst, such as chromium oxide or platinum. The reaction conditions are optimized to maximize the yield and purity of the desired diene.
化学反应分析
Types of Reactions
3-Methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can yield 3-methylpentane.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Pd/C, nickel (Ni), and platinum (Pt) are typical catalysts for hydrogenation reactions.
Substitution: Hydrogen halides (HCl, HBr, HI) and halogenating agents (Br2, Cl2) are frequently used in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: 3-Methylpentane
Substitution: Halogenated derivatives (e.g., 3-methyl-1-bromopentane)
科学研究应用
3-Methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 3-Methyl-1,3-pentadiene involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
3-Methyl-1,3-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond. It is more reactive due to the absence of a methyl group.
Isoprene (2-Methyl-1,3-butadiene): Similar to this compound but with a different substitution pattern. It is a key building block in the production of synthetic rubber.
1,4-Pentadiene: Another diene with double bonds at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, making it a valuable compound in various chemical and industrial applications.
属性
分子式 |
C6H10 |
|---|---|
分子量 |
82.14 g/mol |
IUPAC 名称 |
3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3 |
InChI 键 |
BOGRNZQRTNVZCZ-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)


![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)


![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)



